REACTION_CXSMILES
|
Cl.C(O)C.[Br:5][C:6]1[C:7]([Cl:17])=[C:8]([N+:14]([O-])=O)[CH:9]=[C:10]([F:13])[C:11]=1[F:12]>O.[Fe]>[Br:5][C:6]1[C:7]([Cl:17])=[C:8]([CH:9]=[C:10]([F:13])[C:11]=1[F:12])[NH2:14]
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Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
58.8 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(=C(C=C(C1F)F)[N+](=O)[O-])Cl
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Type
|
CUSTOM
|
Details
|
with stirring vigorously at 50° to 60° C.
|
Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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was added portionwise to the suspension at 60° to 75° C. during 30 minutes
|
Duration
|
30 min
|
Type
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STIRRING
|
Details
|
After stirring for 70 minutes
|
Duration
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70 min
|
Type
|
FILTRATION
|
Details
|
the hot reaction mixture was filtered
|
Type
|
WASH
|
Details
|
the insoluble materials were washed with hot ethanol (30 ml) and with benzene (100 ml) successively
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Type
|
ADDITION
|
Details
|
mixed with ice water
|
Type
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WASH
|
Details
|
The resulting organic layer was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by silica gel chromatography
|
Type
|
WASH
|
Details
|
eluting with dichloromethane-n-hexane (1:1)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=C(N)C=C(C1F)F)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 34.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 65.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |